molecular formula C20H21Cl2N3O4S2 B2980891 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325987-71-1

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2980891
CAS No.: 325987-71-1
M. Wt: 502.43
InChI Key: NVPCUAXSXHMDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 325987-71-1) is a benzamide derivative featuring a sulfamoyl group substituted with bis(2-chloroethyl) moieties and an N-linked 4-ethoxybenzothiazole ring. Its molecular formula is C₂₀H₂₁Cl₂N₃O₄S₂, with a molecular weight of 502.4 g/mol . The compound’s structure combines alkylating (bis(2-chloroethyl)) and heterocyclic (benzothiazole) motifs, which are common in antitumor agents, though its specific biological targets remain uncharacterized in the provided evidence.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O4S2/c1-2-29-16-4-3-5-17-18(16)23-20(30-17)24-19(26)14-6-8-15(9-7-14)31(27,28)25(12-10-21)13-11-22/h3-9H,2,10-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPCUAXSXHMDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide , often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and anti-inflammatory research. This article delves into its synthesis, biological mechanisms, and the results from various studies that highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with bis(2-chloroethyl) sulfamoyl chlorides. The structural formula can be represented as follows:

C15H18Cl2N3O3S\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

This compound features a benzamide core substituted with a sulfamoyl group and an ethoxy group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide have shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
HepG21.30Induction of apoptosis and G2/M phase arrest
A431Not specifiedInhibition of IL-6 and TNF-α
A549Not specifiedCell migration inhibition

The compound's mechanism primarily involves the inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial in regulating gene expression related to cell cycle progression and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that benzothiazole derivatives can significantly reduce inflammatory markers such as IL-6 and TNF-α. This dual action makes it a candidate for further development as both an anticancer and anti-inflammatory agent .

Case Studies

  • In Vivo Xenograft Models : In studies using xenograft models, 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibited tumor growth inhibition rates comparable to established treatments like SAHA (suberoylanilide hydroxamic acid). The tumor growth inhibition (TGI) was noted at approximately 48.89%, indicating its potential as a lead compound for cancer therapy .
  • Combination Therapy : Studies have also explored the efficacy of this compound in combination with other chemotherapeutic agents such as taxol and camptothecin. Results suggested that low concentrations of this compound could enhance the anticancer effects of these drugs, showcasing its potential role in combination therapy strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: bis(2-chloroethyl) groups , sulfamoyl benzamides , and benzothiazole derivatives . Below is a detailed comparison:

Bis(2-Chloroethyl)-Containing Analogs

  • N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) Structure: Shares the bis(2-chloroethyl) group but replaces the sulfamoyl-benzothiazole with an aminophenyl-benzamide. Activity: Potent HDAC1 inhibitor (IC₅₀ = 95.2 nM) with 10–11-fold higher antiproliferative activity than SAHA in A2780 and HepG2 cells. Induces G2/M arrest and apoptosis . Key Difference: The sulfamoyl group in the target compound may alter HDAC selectivity or introduce additional mechanisms (e.g., DNA alkylation).

Sulfamoyl Benzamide Derivatives

  • LMM5 and LMM11

    • Structure : 1,3,4-oxadiazole-linked sulfamoyl benzamides with benzyl/methyl or cyclohexyl/ethyl substituents.
    • Activity : Antifungal agents targeting Candida albicans via thioredoxin reductase inhibition .
    • Key Difference : The target compound’s bis(2-chloroethyl) and benzothiazole groups suggest divergent mechanisms (e.g., alkylation vs. antifungal enzyme inhibition).
  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Structure: Imidazole-substituted benzamide with halogenated aryl groups. Activity: Anticancer activity against cervical cancer cells .

Benzothiazole Derivatives

  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (Structural Variant) Structure: Replaces bis(2-chloroethyl) with bis(2-methoxyethyl) groups.

Fluorinated Benzamides

  • (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)
    • Structure : Fluorinated benzamide with a tetrahydrofuran-sulfamoyl group.
    • Properties : Melting point = 236–237°C; [α]D = +10.6°; designed for improved metabolic stability .
    • Key Difference : The target compound’s ethoxybenzothiazole may confer distinct pharmacokinetic profiles.

Structural and Functional Analysis Table

Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound Bis(2-chloroethyl)sulfamoyl, ethoxybenzothiazole Unknown (potential alkylating/HDAC inhibitor)
NA (N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) Bis(2-chloroethyl)amino, benzamide HDAC1 inhibitor (IC₅₀ = 95.2 nM), antiproliferative
LMM5 Benzyl/methyl-sulfamoyl, 1,3,4-oxadiazole Antifungal (thioredoxin reductase inhibitor)
5f (Fluorinated benzamide) 4-Fluoro, tetrahydrofuran-sulfamoyl High metabolic stability
4-[bis(2-methoxyethyl)sulfamoyl] analog Bis(2-methoxyethyl), ethoxybenzothiazole Increased hydrophilicity

Research Implications and Gaps

  • Comparative studies with NA (HDAC inhibition) and alkylating agents (e.g., nitrogen mustards) are needed.
  • Optimization : Fluorination (as in 5f) or methoxyethyl substitution (as in ) could enhance metabolic stability or solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.